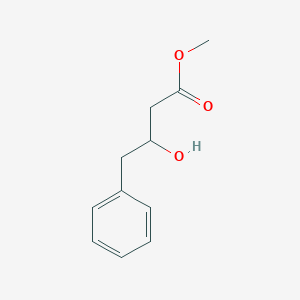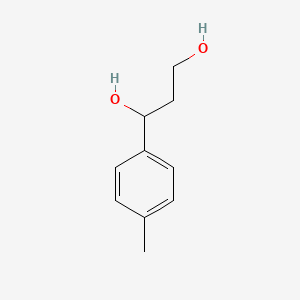
(S)-1-(p-Tolyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(p-Tolyl)-1,3-propanediol is a chiral compound with the molecular formula C10H14O2. It features a p-tolyl group attached to a 1,3-propanediol backbone. This compound is of significant interest due to its applications in asymmetric synthesis and its role as a chiral building block in the pharmaceutical and fine chemical industries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(p-Tolyl)-1,3-propanediol typically involves the reduction of the corresponding ketone, (S)-1-(p-Tolyl)-1,3-propanedione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the diol. The reaction conditions include moderate temperatures and pressures to ensure high yield and selectivity.
化学反应分析
Types of Reactions: (S)-1-(p-Tolyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: TsCl in pyridine or SOCl2 in dichloromethane.
Major Products:
Oxidation: (S)-1-(p-Tolyl)-1,3-propanedione.
Reduction: (S)-1-(p-Tolyl)-1,3-propanol.
Substitution: Tosylated or chlorinated derivatives.
科学研究应用
(S)-1-(p-Tolyl)-1,3-propanediol is utilized in various scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and as a resolving agent in chiral separations.
作用机制
The mechanism by which (S)-1-(p-Tolyl)-1,3-propanediol exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by inducing chirality in the reaction intermediates. The molecular targets and pathways involved include interactions with chiral catalysts and enzymes that recognize the specific stereochemistry of the compound.
相似化合物的比较
- (S)-1-(p-Tolyl)ethanamine
- (S)-1-(p-Tolyl)ethanol
- (S)-1-(p-Tolyl)propane-1,2-diol
Comparison: (S)-1-(p-Tolyl)-1,3-propanediol is unique due to its specific 1,3-diol structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to (S)-1-(p-Tolyl)ethanamine and (S)-1-(p-Tolyl)ethanol, the 1,3-diol offers additional functionalization sites, making it more versatile in synthetic applications. The presence of the p-tolyl group also enhances its stability and reactivity compared to other similar diols.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
InChI 键 |
PTXIOWUPCBAQBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


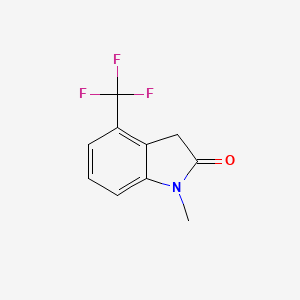
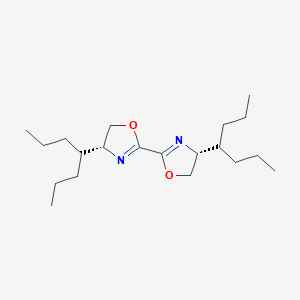
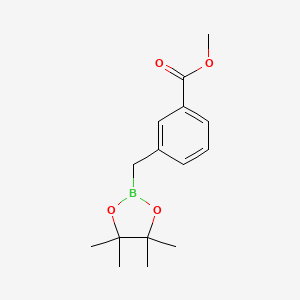
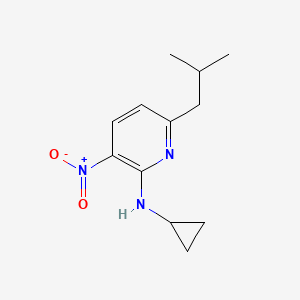
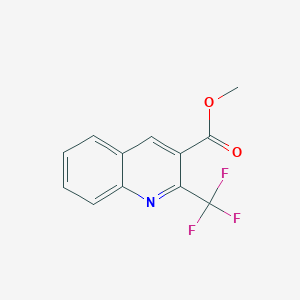
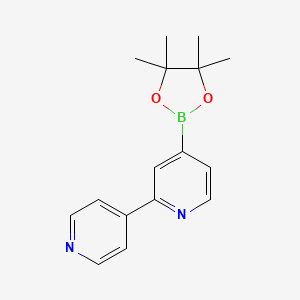
![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)

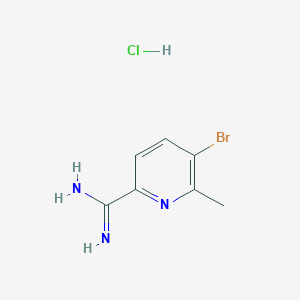
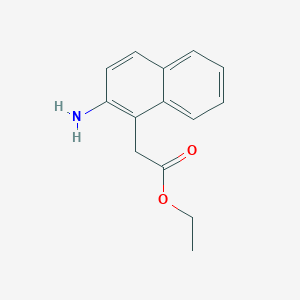
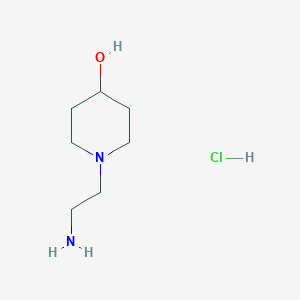
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
